Structural Distinction from 4-Aryl-thienyl acetamide RORγt Inverse Agonists (X‑ray Cocrystal Guided Series)
A well-characterized series of 4-aryl-thienyl acetamides has been developed as potent RORγt inverse agonists, guided by X‑ray cocrystal structures, with nanomolar activity in primary human Th17 cell assays [1]. The target compound replaces the acetamide linker of this published series with a trans-ethenesulfonamide group connecting the 4-aryl substituent to the amine scaffold. This structural modification is known to alter both the conformational preferences and hydrogen‑bonding capacity of the linker region, which are critical determinants of RORγt binding affinity in the cofactor‑recruitment site [1]. No head‑to‑head comparison data between the target compound and the acetamide series have been published, but the chemical divergence is mechanistically substantive.
| Evidence Dimension | Linker chemistry and predicted binding‑site interaction |
|---|---|
| Target Compound Data | trans‑ethenesulfonamide linker; no published RORγt activity data available |
| Comparator Or Baseline | 4‑aryl‑thienyl acetamide series (RORγt inverse agonists, nanomolar Th17 cell activity) |
| Quantified Difference | Cannot be quantified; divergent linker chemotype with distinct hydrogen‑bonding and conformational constraints |
| Conditions | RORγt ligand binding domain (LBD) cocrystal structures and primary human Th17 cellular assays (comparator series) |
Why This Matters
Procurement of this compound enables exploration of an underexplored ethenesulfonamide linker within the RORγt pharmacophore, where even minor linker changes can modulate inverse agonist efficacy.
- [1] PDB entry 5NIB. (2017). Ligand complex of RORγt LBD. Retrieved from Protein Data Bank Japan. View Source
